3-Cyclopent-2-en-1-ylbenzene-1,2-diamine
Description
3-Cyclopent-2-en-1-ylbenzene-1,2-diamine is a bicyclic aromatic diamine featuring a benzene core substituted with two amine groups at the 1- and 2-positions and a cyclopentene moiety at the 3-position. Its synthesis and reactivity are influenced by the proximity of the amine groups and the unsaturated cyclopentene ring, which may participate in conjugation or cycloaddition reactions .
Properties
CAS No. |
118489-58-0 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-cyclopent-2-en-1-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H14N2/c12-10-7-3-6-9(11(10)13)8-4-1-2-5-8/h1,3-4,6-8H,2,5,12-13H2 |
InChI Key |
OOJXOIZLGHKGLP-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)C2=C(C(=CC=C2)N)N |
Canonical SMILES |
C1CC(C=C1)C2=C(C(=CC=C2)N)N |
Synonyms |
1,2-Benzenediamine, 3-(2-cyclopenten-1-yl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzene-1,2-Diamine Derivatives
Benzene-1,2-diamine derivatives are widely studied for their role in synthesizing heterocycles like benzimidazoles.
Cyclopentane-1,2-Diamine Derivatives
Recent advances in diastereoselective synthesis, such as organophotoredox-catalyzed [3 + 2] cycloadditions, have enabled efficient production of cis-cyclopentane-1,2-diamine derivatives. For example:
- Methyl-2-(1,3-dioxoisoindolin-2-yl)-trans-3-(phenylamino)cyclopentane-trans-1-carboxylate (3ae) was synthesized in 69% yield with 85:15 dr (diastereomeric ratio) .
- cis-2-(2-((2-Methoxyphenyl)amino)cyclopentyl)isoindoline-1,3-dione (3ma) achieved 72% yield and 97:3 dr .
The target compound’s cyclopentene substituent introduces unsaturation, which may enhance reactivity in cycloadditions or alter stereochemical outcomes compared to saturated cyclopentane analogs.
Cyclic 1,3-Diamines
Cyclic cis-1,3-diamines, though less explored than 1,2-diamines, are notable for their presence in bioactive molecules. Their synthesis often faces challenges in regiocontrol and stereoselectivity . In contrast, 1,2-diamines like the target compound benefit from established synthetic protocols (e.g., photoredox catalysis) and broader applications in catalysis. For example, cyclohexane-1,2-diamine-based transition metal complexes exhibit higher enantioselectivity in catalytic sulfoxidations compared to diphenylethane-1,2-diamine analogs (Table 4.16 in ).
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